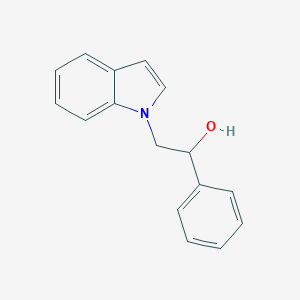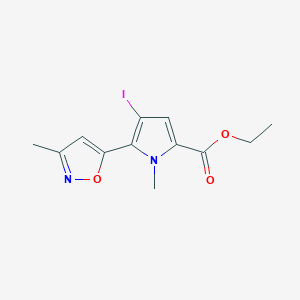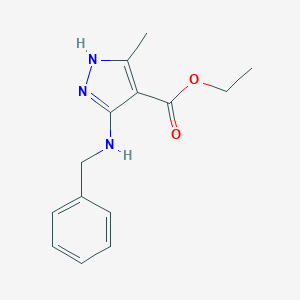
1-(3,4-Dimethoxyphenyl)-2-phenylethanon
Übersicht
Beschreibung
1-(3,4-Dimethoxyphenyl)-2-phenylethanone is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as Acetophenone, 3’,4’-dimethoxy-; Acetoveratrone; 3,4-Dimethoxyphenyl methyl ketone; 3’,4’-Dimethoxyacetophenone; 3,4-Dimethoxyacetophenone; 4’-Hydroxy-3’-methoxyacetophenone, methyl ether; 1- (3,4-Dimethoxyphenyl)ethanone; 1- (3,4-dimethoxyphenyl)ethan-1-one .
Synthesis Analysis
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone involves several steps, including radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation . The overall mechanism is an endothermic process with mixed activation energies depending on the four transition states .Molecular Structure Analysis
The molecular structure of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone can be represented by the SMILES stringCOc1ccc(CC(O)=O)cc1OC . The InChI code for this compound is 1S/C10H12O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3 .
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Verbindungen
Die Verbindung 1-(3,4-Dimethoxyphenyl)-2-phenylethanon kann bei der Synthese von potenziell bioaktiven Verbindungen eingesetzt werden. So wurde sie beispielsweise zur Herstellung der potenziell bioaktiven Verbindung 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-on verwendet . Dieser Prozess beinhaltet eine Michael-Addition von N-Heterocyclen an Chalkone .
Katalyse in der organischen Synthese
Diese Verbindung kann bei der Untersuchung neuer katalytischer Verfahren zur Synthese organischer Verbindungen unter nachhaltigeren Gesichtspunkten eingesetzt werden . Die Verwendung von ionischen organischen Feststoffen, wie z. B. 1,3-Bis(carboxymethyl)imidazoliumchlorid als Katalysator, hat die Michael-Addition von N-Heterocyclen an Chalkone ermöglicht .
Herstellung von Chalkon
Die Verbindung kann bei der Herstellung von Chalkon verwendet werden, einer wichtigen Klasse von Verbindungen in der organischen Chemie . Beide Synthesereaktionen (d. h. die Herstellung von Chalkon und die Triazol-Michael-Addition an Chalkon) weisen gute grüne Kennzahlen auf .
Synthese von photochromen Verbindungen
Die Verbindung kann bei der Synthese von photochromen Verbindungen verwendet werden. So wurde beispielsweise das α-methylierte Chalkon 3 mit einem elektronendonor-substituierten A-Arylring und einem unsubstituierten B-Phenylring durch basenkatalysierte Aldehyd/Acetophenon-Kondensation synthetisiert . Diese Verbindung kann durch Bestrahlung mit langwelligem Licht λ > 350 nm photochemisch von E→Z umgeschaltet werden .
Anwendungen in der Photopharmakologie
Photochrome Moleküle, wie die mit this compound synthetisierten, finden Anwendung in der Photopharmakologie . Diese Verbindungen können in Signal-, Sensor- und Informationsspeichermaterialien eingesetzt werden<a aria-label="2: 5. Use in Photo-pharmacology Photochromic molecules, such as the ones synthesized using 1-(3,4-Dimethoxyphenyl)-2-phenylethanone, have applications in photo-pharmacology2" data-citationid="92d446fb-4971-743c-13aa-e87a725fbbfb-30" h="ID=SERP,5015.1" href="https://www.mdpi.com/1422-8599/2021/
Safety and Hazards
While specific safety data for 1-(3,4-Dimethoxyphenyl)-2-phenylethanone is not available, similar compounds are known to pose certain hazards. For instance, they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and use personal protective equipment when handling such compounds .
Wirkmechanismus
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
A related compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, undergoes acidolysis in the presence of hbr, hcl, or h2so4, leading to the formation of an enol ether compound . This suggests that 1-(3,4-Dimethoxyphenyl)-2-phenylethanone may also undergo similar reactions.
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, including those involved in the metabolism of small molecules .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability .
Result of Action
Related compounds have been shown to cause changes at the molecular level, such as bond formation and cleavage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone. For instance, the presence of certain acids can influence the compound’s reactivity . .
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-8-13(11-16(15)19-2)14(17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHUBNOSEWYQAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350422 | |
| Record name | 1-(3,4-dimethoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3141-93-3 | |
| Record name | 1-(3,4-dimethoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Phenylsulfonyl)-2,2'-bi[1H-indole]](/img/structure/B493186.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrazine](/img/structure/B493189.png)
![(1-Methylindol-2-yl)-[2-(3-pyridyl)-1,3-dithian-2-yl]methanol](/img/structure/B493191.png)
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B493192.png)
![1-Allyl-2-[4-(methoxycarbonyl)phenyl]imidazo[1,2-a]pyridin-1-ium](/img/structure/B493193.png)

![8-(Acetylamino)-5-propylpyrido[2,1-b]benzimidazol-5-ium](/img/structure/B493196.png)
methanol](/img/structure/B493198.png)


![8-(Acetylamino)-5-[2-(4-morpholinyl)-2-oxoethyl]pyrido[2,1-b]benzimidazol-5-ium](/img/structure/B493205.png)
![ethyl 5-(benzylamino)-1-[(4-chlorophenyl)sulfonyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B493207.png)
![ethyl 5-(benzylamino)-1-[(4-fluorophenyl)sulfonyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B493210.png)
